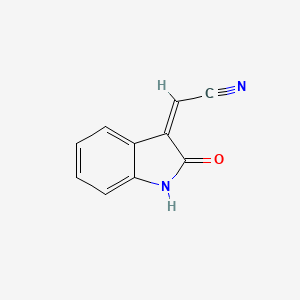
6-Trimethylstannyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Trimethylstannyl-L-tyrosine is an organotin compound derived from L-tyrosine, an amino acid. This compound is notable for its use as a precursor in the synthesis of radiolabeled tyrosine derivatives, which are valuable in positron emission tomography (PET) imaging. The presence of the trimethylstannyl group allows for subsequent radiofluorination, making it a crucial intermediate in the production of PET tracers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannyl-L-tyrosine typically involves the protection of functional groups on L-tyrosine, followed by the introduction of the trimethylstannyl group. One common method starts with N,O-di-Boc-L-tyrosine ethyl ester, which undergoes iodination to form N,O-di-Boc-6-iodo-L-tyrosine ethyl ester. This intermediate is then subjected to a palladium-catalyzed stannylation reaction using hexamethylditin to yield N,O-di-Boc-6-trimethylstannyl-L-tyrosine ethyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, high-purity reagents, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Trimethylstannyl-L-tyrosine primarily undergoes substitution reactions, particularly radiofluorodestannylation. This reaction involves the replacement of the trimethylstannyl group with a radioactive fluorine isotope, such as fluorine-18, to produce radiolabeled tyrosine derivatives .
Common Reagents and Conditions: The radiofluorodestannylation reaction typically uses reagents like [18F]F2 or [18F]acetyl hypofluorite under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and often requires a catalyst to facilitate the substitution .
Major Products: The major product of the radiofluorodestannylation reaction is 6-[18F]Fluoro-L-tyrosine, a PET tracer used for imaging dopaminergic function in the brain .
Wissenschaftliche Forschungsanwendungen
6-Trimethylstannyl-L-tyrosine has several scientific research applications, particularly in the field of medical imaging. It serves as a precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, which is used in PET imaging to study neurological disorders such as Parkinson’s disease. The compound’s ability to be radiolabeled makes it valuable for tracking metabolic processes and diagnosing diseases .
Wirkmechanismus
The mechanism of action of 6-Trimethylstannyl-L-tyrosine is primarily related to its role as a precursor in the synthesis of radiolabeled compounds. Once converted to 6-[18F]Fluoro-L-tyrosine, it acts as a substrate for aromatic L-amino acid decarboxylase (AAAD) in the brain. This enzyme converts the radiolabeled tyrosine derivative into dopamine, allowing for the visualization of dopaminergic activity using PET imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-Iodo-L-tyrosine
- 6-Bromo-L-tyrosine
- 6-Fluoro-L-tyrosine
Uniqueness: Compared to other halogenated tyrosine derivatives, 6-Trimethylstannyl-L-tyrosine is unique due to its ability to undergo radiofluorodestannylation efficiently. This makes it a preferred precursor for the synthesis of 6-[18F]Fluoro-L-tyrosine, offering better yields and purity in the final radiolabeled product .
Eigenschaften
Molekularformel |
C12H19NO3Sn |
|---|---|
Molekulargewicht |
343.99 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-2-trimethylstannylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10NO3.3CH3.Sn/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1,3-4,8,11H,5,10H2,(H,12,13);3*1H3;/t8-;;;;/m0..../s1 |
InChI-Schlüssel |
CMOUYCNTZMXYOB-USHJOAKVSA-N |
Isomerische SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C=CC(=C1)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)




![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

